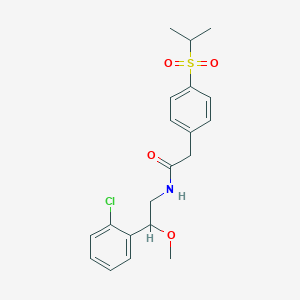

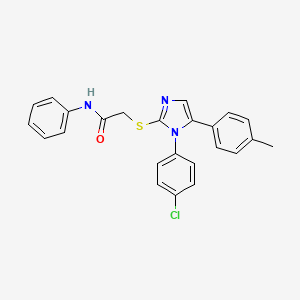

N-(2-oxo-2-((4-(trifluoromethoxy)benzyl)amino)ethyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-oxo-2-((4-(trifluoromethoxy)benzyl)amino)ethyl)-1H-indole-3-carboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways.

科学的研究の応用

Synthesis and Anticholinesterase Activity

One study focused on the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, testing them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most synthesized compounds showed significant activity toward AChE, with structure-activity relationship (SAR) studies indicating that introducing a benzyloxy moiety at the coumarin scaffold's 7-position could enhance anti-AChE activity. The best result was observed with a 7-(4-fluorobenzyl)oxy moiety, displaying an IC50 value of 0.16 μM based on docking studies (Ghanei-Nasab et al., 2016).

Antibacterial Activity

Another research direction involves the synthesis of pyridonecarboxylic acids as antibacterial agents. Compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7 were prepared and evaluated for both in vitro and in vivo antibacterial activities. Three compounds were found more active than enoxacin, suggesting their potential for further biological studies (Egawa et al., 1984).

Crystal Structure of Supramolecular Polymers

The synthesis and crystal structures of novel trisamides demonstrated the significant role of N—H···O═C hydrogen bonding in the supramolecular framework. Differences in crystal packing were observed, with supramolecular sheets formed in one compound, whereas another packed in a H-bonded primitive cubic three-dimensional network. This research underscores the impact of molecular conformation and hydrogen bonding on the structure of supramolecular polymers (Jiménez et al., 2009).

Synthesis of α-Ketoamide Derivatives

A study on the synthesis of α-ketoamide derivatives using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide approach highlighted its superiority in terms of purity and yield. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating the efficiency of OxymaPure/DIC as a coupling reagent for producing high-quality α-ketoamide derivatives (El‐Faham et al., 2013).

Anti-Inflammatory Activity of Indole Derivatives

The synthesis and evaluation of 3-[(2-Imidazolyl, benzimidazolyl or benzoxazolyl)alkyl]indoles for their anti-inflammatory activity revealed several compounds with promising activity and lower ulcerogenic liability compared to indomethacin. This research contributes to the understanding of the pharmacological potential of indole derivatives in anti-inflammatory treatments (Verma et al., 1994).

特性

IUPAC Name |

N-[2-oxo-2-[[4-(trifluoromethoxy)phenyl]methylamino]ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c20-19(21,22)28-13-7-5-12(6-8-13)9-24-17(26)11-25-18(27)15-10-23-16-4-2-1-3-14(15)16/h1-8,10,23H,9,11H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCOVRLTXJAEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)

methanone](/img/structure/B2605444.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)

![2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605449.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)